molecular formula C21H25ClN4O3 B601651 Dabigatran Impurity 10 CAS No. 1422435-37-7

Dabigatran Impurity 10

Cat. No.: B601651
CAS No.: 1422435-37-7
M. Wt: 416.91
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran Impurity 10 is a process-related impurity identified during the synthesis of dabigatran etexilate, a prodrug of the direct thrombin inhibitor dabigatran. Structurally, it is characterized as (Z)-ethyl 3-(2-(((4-(N'-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS No. 1427571-33-2 as HCl salt) with a molecular formula of C34H41N7O5 and a molecular weight of 627.75 g/mol . This impurity arises during the esterification or coupling steps of dabigatran etexilate synthesis, likely due to incomplete reactions or side-chain modifications. Its presence in the final drug product is strictly regulated to ensure patient safety and efficacy, as per ICH guidelines .

Properties

CAS No.

1422435-37-7

Molecular Formula

C21H25ClN4O3

Molecular Weight

416.91

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dabigatran Impurity 10 involves multiple steps, starting from the raw materials used in the production of Dabigatran etexilate. The process includes the use of various reagents and solvents under controlled conditions to ensure the formation of the desired impurity. The reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the yield and purity of the impurity .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure consistency and quality. The process involves large-scale synthesis using industrial reactors and purification techniques such as crystallization and chromatography. The final product is subjected to rigorous quality control measures to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: Dabigatran Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and purification of the compound during its synthesis .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific temperatures, pressures, and pH levels .

Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and byproducts that are further processed to obtain the final impurity. These products are characterized using advanced analytical techniques such as high-performance liquid chromatography and mass spectrometry .

Scientific Research Applications

Dabigatran Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the analysis and quantification of impurities in pharmaceutical formulations. In biology, it is studied for its potential effects on biological systems and its interactions with other compounds. In medicine, it is used to understand the pharmacokinetics and pharmacodynamics of Dabigatran etexilate. In industry, it is utilized in the development and optimization of synthetic routes for the production of Dabigatran etexilate .

Mechanism of Action

The mechanism of action of Dabigatran Impurity 10 is closely related to that of Dabigatran etexilate. As a byproduct, it may interact with similar molecular targets and pathways. Dabigatran etexilate is hydrolyzed to Dabigatran, which acts as a competitive and reversible direct thrombin inhibitor. It inhibits the conversion of fibrinogen to fibrin, thereby impairing the clotting process and acting as an anticoagulant .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural distinctions between Dabigatran Impurity 10 and related impurities are summarized below:

Impurity Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Impurity 10 C34H41N7O5 627.75 1427571-33-2 Hexan-2-yloxy carbamimidoyl group on benzimidazole core; ethyl ester side chain
Impurity 9 HCl C19H21N5O2·HCl 351.41 + 36.46 1422435-39-9 Smaller benzimidazole derivative lacking the hexan-2-yloxy substituent; hydrochloride salt
Impurity 11 C29H31N5O5 529.60 1422495-93-9 Hexan-3-yloxy carbamimidoyl group (positional isomer of Impurity 10)
Impurity 75 C26H33N5O4 479.58 1408238-36-7 Truncated side chain; absence of pyridinyl group
Dabigatran Impurity A C25H25N7O3 471.51 211914-51-1 Carboxylic acid derivative with altered substitution on the benzimidazole core

Key Findings :

  • Positional Isomerism: Impurity 10 and Impurity 11 differ only in the position of the hexanoxy group (2-yl vs. 3-yl), which may influence their pharmacokinetic behavior and binding affinity to thrombin .
  • Salt Forms : Impurity 9 HCl’s hydrochloride salt enhances its solubility but may alter stability under certain storage conditions .

Analytical and Detection Profiles

Analytical performance data for dabigatran and its impurities highlight method-specific sensitivities:

Assay Method LOD (ng/mL) LOQ (ng/mL) Repeatability (CV%) Key Impurities Detected
HTI-HY Standard 10 30 5.2% Impurity 10, 11, 75
HTI-HY Low-Range 5 15 7.8% Impurity 9 HCl, A
Chromatographic Assay 20 50 10.1% Impurity 75, 10

Key Findings :

  • HTI-HY Low-Range assays are optimal for detecting low-abundance impurities like Impurity 9 HCl, whereas standard HTI-HY is better suited for major impurities like 10 and 11 .
  • Chromatographic methods exhibit higher variability, necessitating cross-validation for regulatory compliance .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying Dabigatran Impurity 10 in drug formulations?

Answer:

  • Primary methods : Use reversed-phase high-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity .
  • Validation criteria : Ensure accuracy by spiking drug substance samples with known impurity concentrations and comparing recovery rates. Include specificity testing to distinguish this compound from structurally similar byproducts .
  • Data reporting : Follow ICH Q3A guidelines to report total impurities, including limits for specified and unspecified impurities (e.g., ≤0.15% for individual unknown impurities) .

Q. How can researchers confirm the structural identity of this compound?

Answer:

  • Spectroscopic characterization : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • Reference standards : Cross-validate against synthetic standards of this compound (CAS 1408238-36-7) provided by accredited pharmacopeial agencies .
  • Purity verification : Ensure ≥95% purity via differential scanning calorimetry (DSC) and elemental analysis .

Advanced Research Questions

Q. How should researchers address discrepancies in impurity profiles between clinical trial batches and post-marketing surveillance samples?

Answer:

  • Root-cause analysis : Investigate process-related variables (e.g., synthesis temperature, catalyst residues) using design of experiments (DoE) to isolate factors influencing impurity formation .
  • Case study : A 2023 recall of Dabigatran Etexilate Capsules due to N-nitroso-dabigatran impurity highlights the need for batch-specific impurity tracking and stability studies under accelerated conditions (40°C/75% RH) .
  • Regulatory alignment : Compare data against FDA/EMA thresholds for nitrosamine impurities (e.g., acceptable daily intake ≤96 ng/day) .

Q. What experimental strategies can resolve conflicting data on the genotoxic potential of this compound?

Answer:

  • In silico assessment : Use quantitative structure-activity relationship (QSAR) tools like DEREK or Toxtree to predict mutagenicity based on structural alerts .
  • In vitro assays : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus tests in mammalian cells to validate predictions .
  • Threshold analysis : Apply the ICH M7 "staged TTC" (threshold of toxicological concern) approach for impurities lacking sufficient toxicological data .

Q. How can researchers optimize synthetic pathways to minimize this compound formation during drug substance manufacturing?

Answer:

  • Route scoping : Evaluate alternative reagents (e.g., replacing mesylate intermediates with tosylates) to reduce side reactions .
  • Process analytics : Implement real-time PAT (process analytical technology) tools to monitor reaction kinetics and impurity levels during synthesis .
  • Data-driven limits : Use ICH Decision Tree #1 to set provisional acceptance criteria during early-phase development, adjusting based on batch consistency data .

Methodological Frameworks

Q. What statistical approaches are appropriate for analyzing impurity stability data across multiple batches?

Answer:

  • Multivariate analysis : Apply principal component analysis (PCA) to correlate impurity levels with critical process parameters (CPPs) like pH and temperature .
  • Error margins : Report relative standard deviation (RSD) for replicate analyses, with ≤5% RSD considered acceptable for validated methods .

Q. How should researchers design studies to assess the impact of this compound on drug efficacy and safety?

Answer:

  • In vivo models : Use rodent pharmacokinetic studies to compare impurity exposure levels (Cmax, AUC) against parent drug metrics .
  • Clinical relevance : Reference pooled analyses from Phase II/III trials (n=42,484 patients) showing Dabigatran’s cardiovascular safety profile despite impurity concerns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.